molecular formula C17H23N3O2S B5675455 5-benzyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-4(3H)-pyrimidinone

5-benzyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-4(3H)-pyrimidinone

Cat. No. B5675455
M. Wt: 333.5 g/mol
InChI Key: WVWYPFZOFUPQHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinones often involves the condensation of β-keto esters with guanidines or amidines. A specific example includes the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones via the condensation reaction of ethyl 2-alkylacetoacetates with N,N-diethylguanidine, highlighting a general approach that could potentially be adapted for synthesizing 5-benzyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-4(3H)-pyrimidinone (Craciun et al., 1998).

Molecular Structure Analysis

The molecular structure of pyrimidinones can be elucidated through X-ray crystallography and quantum-chemical calculations, as demonstrated in studies of similar compounds. These analyses reveal the existence of the compound in various tautomeric forms and provide insight into bond distances and angles, contributing to our understanding of the molecule's three-dimensional structure and reactivity (Craciun et al., 1999).

Mechanism of Action

The mechanism of action is particularly relevant for compounds that have biological activity. It describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

5-benzyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-3-20(4-2)10-11-23-17-18-15(21)14(16(22)19-17)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWYPFZOFUPQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-(2-diethylamino-ethylsulfanyl)-6-hydroxy-3H-pyrimidin-4-one

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